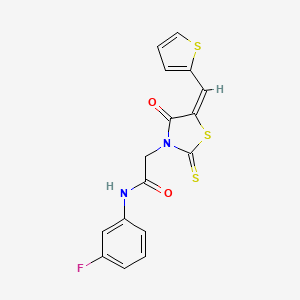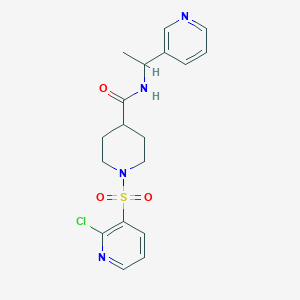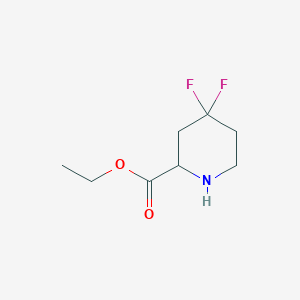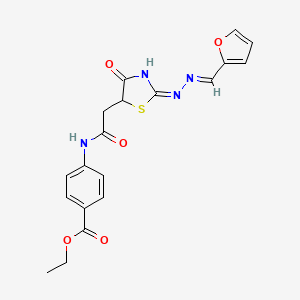![molecular formula C12H17NO2 B2423523 N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide CAS No. 2411292-37-8](/img/structure/B2423523.png)
N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide is a synthetic organic compound with a unique structure that combines an oxane ring, a prop-2-enyl group, and a but-2-ynamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via an allylation reaction using an appropriate allyl halide and a base.
Formation of the But-2-ynamide Moiety: The but-2-ynamide moiety can be synthesized through a coupling reaction between a suitable alkyne and an amide precursor under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content
Reduction: Reduced derivatives with decreased oxygen content
Substitution: Substituted derivatives with new functional groups
Applications De Recherche Scientifique
N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide: Unique due to the combination of oxane, prop-2-enyl, and but-2-ynamide moieties.
N-[2-(Oxan-4-yl)prop-2-enyl]but-2-enamide: Similar structure but with a but-2-enamide moiety instead of but-2-ynamide.
N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynylamine: Similar structure but with a but-2-ynylamine moiety instead of but-2-ynamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-[2-(oxan-4-yl)prop-2-enyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-4-12(14)13-9-10(2)11-5-7-15-8-6-11/h11H,2,5-9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQZOCGPXHZGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(=C)C1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6-Dioxo-6$l^{6}-thiaspiro[2.5]octan-2-amine;hydrochloride](/img/structure/B2423444.png)


![2-(1,2-benzoxazol-3-yl)-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide](/img/structure/B2423451.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2423454.png)
![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide](/img/structure/B2423455.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2423458.png)


![N-(3-cyanophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2423462.png)
